molecular formula C23H14F3N3O6 B2711644 3-(3-nitrobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide CAS No. 888458-20-6

3-(3-nitrobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide

Cat. No. B2711644
CAS RN: 888458-20-6
M. Wt: 485.375
InChI Key: IYPWICUPYWGFEX-UHFFFAOYSA-N
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Description

3-(3-nitrobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide, also known as Compound 1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzofuran class of compounds and has a unique chemical structure that makes it an interesting target for research.

Scientific Research Applications

Corrosion Inhibition Studies

Benzamide derivatives, including those with nitro substituents, have been studied for their corrosion inhibition properties. In particular, research has demonstrated the effects of electron-withdrawing nitro substituents on the inhibition behavior of N-Phenyl-benzamide derivatives for mild steel in acidic conditions. Computational and experimental studies revealed that methoxy substituents enhance inhibition efficiency, whereas nitro substituents decrease it. The benzamides strongly adsorbed at metal/electrolyte interfaces, suggesting potential applications in protecting metals from corrosion (Mishra et al., 2018).

Spectroscopic Studies of Benzamide Derivatives

Spectroscopic studies on benzamide derivatives, including those with nitro groups, have been conducted to understand their chemical behavior under different conditions. These studies have explored the fluorescence behavior of benzamide derivatives in hydrocarbon and weak polar solvents, shedding light on their potential applications in chemical sensors and materials science (Brozis et al., 1999).

Platinum-Catalyzed Reactions

Research involving the reaction of benzamide with platinum-catalyzed mixtures has led to significant advancements in synthetic chemistry. These studies have demonstrated the efficiency of platinum catalysts in facilitating the intermolecular hydroamination of unactivated olefins with carboxamides, offering new pathways for synthesizing complex organic compounds (Wang and Widenhoefer, 2004).

Development of Functional Materials

Investigations into benzamide derivatives have also extended to the synthesis of block copolymers containing well-defined aramide, indicating potential applications in the creation of new materials with specific properties. These materials could have applications ranging from industrial to biomedical fields due to their unique characteristics (Yokozawa et al., 2002).

properties

IUPAC Name

3-[(3-nitrobenzoyl)amino]-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F3N3O6/c24-23(25,26)35-16-10-8-14(9-11-16)27-22(31)20-19(17-6-1-2-7-18(17)34-20)28-21(30)13-4-3-5-15(12-13)29(32)33/h1-12H,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPWICUPYWGFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F3N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-nitrobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide

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